7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of both fluorine and iodine atoms, which contribute to its unique chemical properties. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-fluorophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-fluorophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as chloroform.
Cyclization: The acylated product undergoes intramolecular cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products Formed
Substitution Products: Azido, cyano, or sulfonyl derivatives.
Oxidation Products: Oxo derivatives.
Reduction Products: Hydro derivatives.
Coupling Products: Biaryl or alkyne derivatives.
Scientific Research Applications
7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protoporphyrinogen oxidase (protox), leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cells.
Receptor Binding: It may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a bromine atom instead of iodine, which affects its reactivity and biological activity.
6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the fluorine atom, altering its electronic properties and reactivity.
Uniqueness
7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and versatility in chemical reactions
Properties
Molecular Formula |
C8H7FINO |
---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7FINO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 |
InChI Key |
JHUVCAXZRLHRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)I)F |
Origin of Product |
United States |
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